molecular formula C21H19N3O3S2 B2618460 2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide CAS No. 1428378-77-1

2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide

Cat. No.: B2618460
CAS No.: 1428378-77-1
M. Wt: 425.52
InChI Key: VOGQVWHNGBXADT-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a complex organic compound that belongs to the class of benzo[e][1,2,3]thiadiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide typically involves multiple steps, starting from readily available starting materials

    Formation of Benzo[e][1,2,3]thiadiazine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, and elevated temperatures.

    Introduction of Phenyl Group: The phenyl group can be introduced through electrophilic aromatic substitution reactions, using reagents like phenyl halides and catalysts such as palladium or copper.

    Attachment of Thiophen-2-yl Group: The thiophen-2-yl group is typically introduced via cross-coupling reactions, such as Suzuki or Stille coupling, using thiophen-2-yl boronic acid or stannane derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst are frequently used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in materials science, particularly in the development of new polymers and electronic materials.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    Benzo[c][1,2,5]thiadiazoles: These compounds share a similar core structure and are known for their applications in organic electronics and photovoltaics.

    Phenyl-Substituted Thiadiazines: These compounds have similar chemical properties and are studied for their potential medicinal applications.

    Thiophene-Containing Derivatives: Compounds with thiophene groups are widely researched for their electronic properties and use in materials science.

Uniqueness

2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(2-thiophen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c25-20(22-13-12-17-9-6-14-28-17)15-24-23-21(16-7-2-1-3-8-16)18-10-4-5-11-19(18)29(24,26)27/h1-11,14H,12-13,15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGQVWHNGBXADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=CC=CC=C32)CC(=O)NCCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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